Sumatriptan N-Oxide
Overview
Description
Sumatriptan N-Oxide is a derivative of Sumatriptan, a well-known medication used to treat migraine and cluster headaches
Mechanism of Action
Target of Action
Sumatriptan N-Oxide primarily targets the serotonin (5-HT) receptors , specifically the 5-HT 1B and 5-HT 1D receptors . These receptors are located on intracranial blood vessels and sensory nerves of the trigeminal system . Their role is crucial in the regulation of cranial blood vessel diameter and the release of pro-inflammatory neuropeptides .
Mode of Action
As an agonist of 5-HT 1B and 5-HT 1D receptors, this compound interacts with these targets, leading to vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides . This interaction results in changes such as decreased carotid arterial blood flow, but increased blood flow velocity in the internal carotid artery and middle .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It is metabolized by oxidative deamination of its dimethylaminoethyl residue by monoamine oxidase A (MAO A) . The downstream effects include the production of an indole acetic acid metabolite, which is inactive and undergoes ester glucuronide conjugation .
Pharmacokinetics
The pharmacokinetic properties of this compound are distinct. The bioavailability of oral formulations ranges between 14% (for sumatriptan) and 74% (for naratriptan), and their elimination half-life ranges from 2 hours (for sumatriptan and rizatriptan) to 25 hours (for frovatriptan) . These properties significantly impact the compound’s bioavailability and effectiveness.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to relieve migraines and cluster headaches . By causing vasoconstriction and reducing neurogenic inflammation associated with antidromic neuronal transmission, it correlates with relief of migraine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, a study found that the release of Sumatriptan from MgO nanoparticles increases as pH decreases, attributed to the dissolution of MgO nanoparticles . This suggests that the compound exhibits varied behavior at different pH levels, which could potentially affect its therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sumatriptan N-Oxide can be synthesized through the oxidation of Sumatriptan using hydrogen peroxide in the presence of sodium tungstate and methanesulphonic acid. The reaction is typically carried out in a methanolic medium at temperatures ranging from 50-55°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the process generally involves the same oxidation reaction as described above, scaled up for industrial use. The efficiency and simplicity of this method make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Sumatriptan N-Oxide primarily undergoes oxidation reactions. It can also participate in other types of reactions such as reduction and substitution, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium tungstate, methanesulphonic acid, methanolic medium, 50-55°C.
Reduction: Common reducing agents like sodium borohydride or lithium aluminium hydride can be used under controlled conditions.
Substitution: Various nucleophiles can be used to substitute functional groups on the this compound molecule.
Major Products Formed: The major product of the oxidation reaction is this compound itself. Other reactions can yield various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Sumatriptan N-Oxide has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of oxidation reactions and the development of new synthetic methods.
Biology: Research on this compound helps in understanding the metabolic pathways of Sumatriptan and its derivatives.
Medicine: While Sumatriptan is primarily used for treating migraines, studies on this compound can provide insights into the drug’s stability, degradation, and potential side effects.
Comparison with Similar Compounds
- Rizatriptan N-Oxide
- Zolmitriptan N-Oxide
- Almotriptan N-Oxide
- Naratriptan N-Oxide
- Eletriptan N-Oxide
- Frovatriptan N-Oxide
Comparison: Sumatriptan N-Oxide shares a common structural feature with other triptan N-oxides, which is the presence of an N,N-dimethylaminoethyl group attached to the indole position 3. this compound is unique in its specific binding affinity and efficacy in treating migraines. Its synthesis and stability also differ slightly from other triptan N-oxides, making it a distinct compound in its class .
Properties
IUPAC Name |
N,N-dimethyl-2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]ethanamine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-15-21(19,20)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2,3)18/h4-5,8-9,15-16H,6-7,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHYJEBKFWDYFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[N+](C)(C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175429 | |
Record name | GR-112504 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212069-94-8 | |
Record name | Sumatriptan N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212069948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GR-112504 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethyl-2-{5-[(methylsulfamoyl)methyl]-1H-indol-3-yl}ethan-1-amine N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GR-112504 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V0XCT6AGU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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